![molecular formula C23H18N4O4 B11708965 N-[(Z)-[1-(2-anilino-2-oxoethyl)-2-oxoindol-3-ylidene]amino]-2-hydroxybenzamide](/img/structure/B11708965.png)
N-[(Z)-[1-(2-anilino-2-oxoethyl)-2-oxoindol-3-ylidene]amino]-2-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Z)-[1-(2-anilino-2-oxoethyl)-2-oxoindol-3-ylidene]amino]-2-hidroxi-benzamida: es un complejo compuesto orgánico conocido por sus posibles aplicaciones en química medicinal. Este compuesto se caracteriza por su intrincada estructura, que incluye un núcleo indol, un grupo anilino y una unidad de hidroxi-benzamida. Ha suscitado interés debido a sus posibles actividades biológicas, particularmente en el campo de la investigación del cáncer.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de N-[(Z)-[1-(2-anilino-2-oxoethyl)-2-oxoindol-3-ylidene]amino]-2-hidroxi-benzamida suele implicar reacciones orgánicas de múltiples pasos. Un método común incluye la condensación de N-(naftalen-1-ilcarbonil)glicina con 2-(3-metoxifenoxi)anilina. Las condiciones de reacción a menudo requieren el uso de disolventes orgánicos, temperaturas controladas y catalizadores para facilitar la formación del producto deseado .
Métodos de Producción Industrial: Si bien los métodos específicos de producción industrial para este compuesto no están ampliamente documentados, el enfoque general implicaría escalar los procedimientos de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción para lotes más grandes, asegurar la pureza mediante recristalización o cromatografía, y cumplir con las normas de seguridad y medioambientales.
Análisis De Reacciones Químicas
Tipos de Reacciones: N-[(Z)-[1-(2-anilino-2-oxoethyl)-2-oxoindol-3-ylidene]amino]-2-hidroxi-benzamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse en condiciones específicas para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir ciertos grupos funcionales dentro de la molécula en sus formas reducidas.
Sustitución: El compuesto puede participar en reacciones de sustitución donde un grupo funcional es reemplazado por otro.
Reactivos y Condiciones Comunes:
Oxidación: Agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Las condiciones varían según el sustituyente, pero pueden incluir el uso de agentes halogenantes o nucleófilos.
Productos Principales: Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción podría producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química: En química, este compuesto se estudia por sus propiedades estructurales únicas y su potencial como bloque de construcción para moléculas más complejas.
Biología: Biológicamente, ha mostrado promesa en la inhibición de ciertos procesos celulares, lo que lo convierte en un candidato para futuras investigaciones en biología celular y bioquímica.
Medicina: En la investigación medicinal, N-[(Z)-[1-(2-anilino-2-oxoethyl)-2-oxoindol-3-ylidene]amino]-2-hidroxi-benzamida se está explorando por sus posibles propiedades anticancerígenas. Se ha encontrado que inhibe la proliferación de células cancerosas al dirigirse a proteínas específicas involucradas en la división celular .
Industria: Si bien sus aplicaciones industriales aún se encuentran bajo investigación, el potencial del compuesto en los productos farmacéuticos podría llevar a su uso en el desarrollo y la producción de medicamentos.
Mecanismo De Acción
El mecanismo de acción de N-[(Z)-[1-(2-anilino-2-oxoethyl)-2-oxoindol-3-ylidene]amino]-2-hidroxi-benzamida implica su interacción con objetivos moleculares como el antígeno nuclear de células en proliferación (PCNA). Al inhibir el PCNA, el compuesto interrumpe los procesos de replicación y reparación del ADN en las células cancerosas, lo que lleva al arresto del ciclo celular y la apoptosis . Este objetivo selectivo ayuda a minimizar el daño a las células sanas.
Comparación Con Compuestos Similares
Compuestos Similares:
- N-[(Z)-[1-(2-anilino-2-oxoethyl)-2-oxoindol-3-ylidene]amino]-N-(3-nitrofenil)oxamida
- N-(1-Anilino-1-oxo-2-propanil)benzamida
Singularidad: Lo que diferencia a N-[(Z)-[1-(2-anilino-2-oxoethyl)-2-oxoindol-3-ylidene]amino]-2-hidroxi-benzamida es su interacción específica con el PCNA y su potencial para dirigirse selectivamente a las células cancerosas sin afectar las células normales. Esta selectividad es crucial para desarrollar terapias anticancerígenas efectivas y seguras .
Propiedades
Fórmula molecular |
C23H18N4O4 |
|---|---|
Peso molecular |
414.4 g/mol |
Nombre IUPAC |
N-[1-(2-anilino-2-oxoethyl)-2-hydroxyindol-3-yl]imino-2-hydroxybenzamide |
InChI |
InChI=1S/C23H18N4O4/c28-19-13-7-5-11-17(19)22(30)26-25-21-16-10-4-6-12-18(16)27(23(21)31)14-20(29)24-15-8-2-1-3-9-15/h1-13,28,31H,14H2,(H,24,29) |
Clave InChI |
BVZSPCSHPWPXPV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C4=CC=CC=C4O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


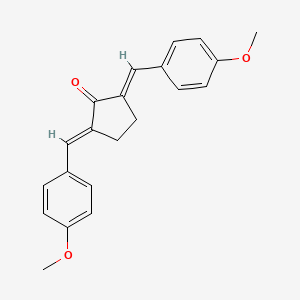
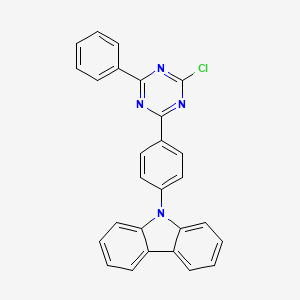
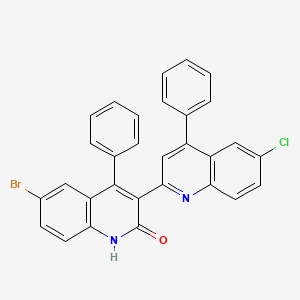
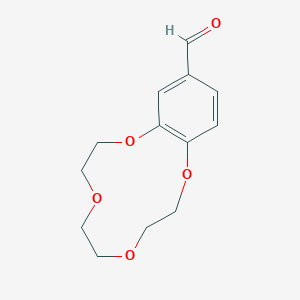
![[3-({6-[(E)-(Hydroxyimino)methyl]pyridin-3-YL}formamido)propyl]trimethylazanium](/img/structure/B11708923.png)
-](/img/structure/B11708925.png)
![2-(benzylsulfanyl)-3-[(E)-(2-phenylhydrazinylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11708926.png)
![1-Naphthalenecarboxamide, 2-methoxy-N-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11708935.png)
![2-Phenylthieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol](/img/structure/B11708941.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3,5-dinitrobenzamide](/img/structure/B11708944.png)
![N'-[(2E,3E)-4-(furan-2-yl)but-3-en-2-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B11708946.png)
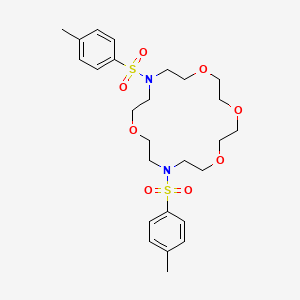
![2-[(3-chloro-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]ethyl acetate](/img/structure/B11708958.png)
![4-butoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B11708959.png)
